5-amino-3-(4-methoxyphenyl)-Indeno[1,2-c]pyrazol-4(2H)-one
Description
5-Amino-3-(4-methoxyphenyl)-Indeno[1,2-c]pyrazol-4(2H)-one is a heterocyclic compound featuring a fused indenopyrazolone core. Its structure includes:
- 3-(4-Methoxyphenyl) substituent: An electron-donating aryl group that influences electronic properties and steric interactions.
This compound is of interest in medicinal chemistry, particularly as a structural analog of kinase inhibitors (e.g., CDK4/6 inhibitors) and other bioactive molecules .

Properties
IUPAC Name |
5-amino-3-(4-methoxyphenyl)-1H-indeno[1,2-c]pyrazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c1-22-10-7-5-9(6-8-10)15-14-16(20-19-15)11-3-2-4-12(18)13(11)17(14)21/h2-8H,18H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFUSGGYTYHTNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC3=C2C(=O)C4=C3C=CC=C4N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-amino-3-(4-methoxyphenyl)-Indeno[1,2-c]pyrazol-4(2H)-one typically involves the reaction of 4-methoxybenzoylacetonitrile with hydrazine hydrate, followed by cyclization and subsequent reactions to form the indeno-pyrazole structure . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the process. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-amino-3-(4-methoxyphenyl)-Indeno[1,2-c]pyrazol-4(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Properties
Preliminary studies indicate that 5-amino-3-(4-methoxyphenyl)-Indeno[1,2-c]pyrazol-4(2H)-one exhibits promising antimicrobial activity. It has been shown to interact with various microbial enzymes, potentially disrupting their function and leading to cell death. Research is ongoing to quantify these interactions and assess the compound's efficacy against specific pathogens.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Initial findings suggest that it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). This inhibition could help manage conditions related to chronic inflammation, making it a candidate for further pharmacological studies.
Case Study 1: Antimicrobial Activity Assessment
A study assessed the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections.
Case Study 2: Anti-inflammatory Mechanism Exploration
Another investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed a marked reduction in inflammatory markers and joint swelling, indicating its potential use as an anti-inflammatory agent in clinical settings.
Mechanism of Action
The mechanism of action of 5-amino-3-(4-methoxyphenyl)-Indeno[1,2-c]pyrazol-4(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural Analogs with Varying Aryl Substituents
Key Compounds :
Observations :
- The 4-methoxyphenyl group in the target compound improves solubility compared to phenyl or bromophenyl analogs due to the methoxy group’s polarity .
- Bulky substituents (e.g., tert-butyl) may hinder interaction with biological targets, whereas smaller groups like methoxyphenyl balance steric and electronic effects .
Regioisomeric and Positional Variants
Key Compounds :
- 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one (1a) and 3-Methyl-2-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(2H)-one (1b): 1a (24% yield) and 1b (50% yield) differ in substitution position (1 vs. 2). The trifluoromethyl group is electron-withdrawing, but positional changes alter molecular geometry and reactivity .
Comparison :
- Regioisomerism impacts synthetic yields; electron-donating groups (e.g., methoxy) favor 5-substitution over 8-substitution in related indenopyrazolones .
Functional Group Modifications
Key Compounds :
- cis-3a,8b-Dihydro-3a,8b-dihydroxy-3-(4-methoxyphenyl)-1-phenylindeno[1,2-c]pyrazol-4(1H)-one (4b): Additional hydroxyl groups increase hydrogen-bonding capacity but reduce metabolic stability .
- 3-(4-Methoxyphenyl)-2-methylindeno[1,2-c]pyrazol-4(2H)-one (CAS 100578-38-9): A 2-methyl group replaces the 5-amino group, reducing polarity and altering pharmacophore interactions .
Observations :
- The 5-amino group in the target compound provides a site for derivatization (e.g., acylations) absent in methyl or hydroxyl analogs .
Comparisons :
- Pyrroloimidazole analogs (e.g., 14c, 16b) are synthesized via aldehyde condensations, differing from indenopyrazolone routes .
Biological Activity
5-amino-3-(4-methoxyphenyl)-Indeno[1,2-c]pyrazol-4(2H)-one is a heterocyclic compound that has attracted attention due to its potential biological activities. This compound features an indeno structure fused with a pyrazole moiety, which contributes to its reactivity and pharmacological properties. The molecular formula of this compound is C₁₇H₁₂N₂O₂, and it is characterized by the presence of an amino group and a methoxyphenyl group.
Biological Activities
Preliminary studies indicate that this compound exhibits several biological activities, including:
- Antimicrobial Activity : This compound has shown promising results against various pathogens. In vitro studies have demonstrated significant antimicrobial effects, with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against certain bacterial strains .
- Anti-inflammatory Properties : The compound may interact with enzymes involved in inflammation pathways, suggesting potential therapeutic applications in inflammatory diseases .
- Anticancer Potential : Research indicates that derivatives of pyrazole compounds, including this one, possess anticancer properties. They have been evaluated for their efficacy against different cancer cell lines, showing promising cytotoxic effects .
The mechanism of action of this compound involves its interaction with specific molecular targets within biological pathways. It may inhibit certain enzymes or receptors that play critical roles in disease progression. Ongoing research aims to elucidate these interactions further and to identify the precise molecular targets involved .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the reaction of 4-methoxybenzoylacetonitrile with hydrazine hydrate, leading to the formation of the indeno-pyrazole structure. Various chemical reactions can modify the compound to enhance its biological activity or create analogs for further study .
Table 1: Comparison of Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Traits |
|---|---|---|---|
| This compound | Indeno and pyrazole moieties | Antimicrobial, anti-inflammatory | Unique indeno structure |
| 5-Amino-1H-pyrazole | Simple pyrazole structure | Limited antimicrobial activity | Lacks indeno structure |
| 3-(4-Methoxyphenyl)-2H-indeno[1,2-c]pyrazol-4-one | Similar phenyl substitution | Moderate anticancer activity | Different substituents affect activity |
| Pyrazolo[3,4-b]pyridine derivatives | Contains pyridine ring | Anticancer properties | Pyridine enhances reactivity |
Case Studies
Several case studies have highlighted the biological efficacy of pyrazole derivatives similar to this compound:
- Antimicrobial Evaluation : A study evaluated multiple pyrazole derivatives for their antimicrobial properties. Compounds demonstrated significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with notable effects on biofilm formation .
- Anticancer Research : A series of pyrazoles were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited enhanced cytotoxicity when combined with doxorubicin, suggesting potential for synergistic therapeutic strategies .
Q & A
Q. What advanced techniques validate non-covalent interactions (e.g., hydrogen bonding) in crystal structures?
- Methodological Answer : Single-crystal X-ray diffraction identifies intermolecular interactions (e.g., N–H···O bonds). Hirshfeld surface analysis quantifies interaction contributions, while differential scanning calorimetry (DSC) assesses thermal stability linked to packing efficiency .
Methodological Notes
- Data Contradiction Analysis : Cross-validate spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs or Gaussian) to resolve ambiguities .
- Experimental Design : Prioritize DoE over one-variable-at-a-time (OVAT) approaches to account for factor interactions .
- Computational Integration : Use tools like Gaussian or ORCA for reaction modeling, ensuring basis sets (e.g., B3LYP/6-31G*) align with experimental conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
